molecular formula C8H14ClNO2 B2834192 (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride CAS No. 2408937-58-4

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride

Cat. No. B2834192
M. Wt: 191.66
InChI Key: RLRRAVZRAFRCGO-HNJRQZNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride, commonly known as tropane, is a bicyclic organic compound with a nitrogen atom. It is widely used in scientific research for its unique chemical properties and physiological effects.

Scientific Research Applications

Enantioselective Synthesis

  • Enantiomeric Synthesis : (1S, 5S)-2-Azabicyclo[3.3.0]octane, a derivative of (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid, was synthesized and used as a chiral auxiliary in asymmetric syntheses, demonstrating its application in enantioselective chemical processes (Martens & Lübben, 1991).

Structural Studies and Spectroscopy

  • NMR Spectroscopy : Studies on esters derived from related azabicyclo[2.2.2]octane-carboxylic acids utilized NMR spectroscopy for detailed structural analysis. This highlights the compound's role in advancing the understanding of molecular structures (Arias-Pérez et al., 2001).

Synthesis and Reactivity

  • Decarboxylative Acylation : Research involving related compounds, such as 1,4-Diazabicyclo[2.2.2]octane, demonstrates the utility of these structures in facilitating chemical transformations like decarboxylative acylation, which is significant in organic synthesis (Zhang et al., 2017).

Crystallography and Molecular Design

  • X-Ray Crystallography : The use of azabicyclo[2.2.2]octane derivatives in X-ray crystallography provides insights into molecular geometry and bonding patterns, aiding in the design of novel molecular structures (Wood et al., 2007).

Peptide Mimetics and Dipeptide Isosteres

  • Peptidomimetics : Derivatives of azabicyclo[3.2.1]octane-carboxylic acids are used in creating conformationally constrained dipeptide isosteres, contributing to the development of peptidomimetics, which have applications in drug design (Guarna et al., 1999).

properties

IUPAC Name

(1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-4-3-6(8)2-1-5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRRAVZRAFRCGO-HNJRQZNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC2(NC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC[C@@]2(NC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride

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